molecular formula C8HCl4NO3 B1584763 N-hydroxytetrachlorophthalimide CAS No. 85342-65-0

N-hydroxytetrachlorophthalimide

Cat. No.: B1584763
CAS No.: 85342-65-0
M. Wt: 300.9 g/mol
InChI Key: UTRBHXSKVVPTLY-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-hydroxytetrachlorophthalimide plays a significant role in biochemical reactions, especially in oxidation processes. It interacts with enzymes such as 1,4-diamino-2,3-dichloroanthraquinone to form catalytic systems that facilitate the oxidation of aromatic hydrocarbons. These interactions are crucial for the compound’s function as an oxidant, enabling it to participate in various biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the electrochemical oxidation of allylic C-H bonds, which can impact cell function and metabolic activities. The compound’s ability to mediate these reactions highlights its importance in cellular biochemistry .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a mediator for the electrochemical oxidation of allylic C-H bonds, exhibiting high chemoselectivity and wide substrate extension. These molecular interactions are essential for the compound’s role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable reagent for biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects without causing significant toxicity. At higher doses, it may lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role as an oxidant enables it to participate in oxidation-reduction reactions, which are crucial for maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function in biochemical reactions. This subcellular localization is essential for the compound’s role in cellular biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxytetrachlorophthalimide can be synthesized through the reaction of tetrachlorophthalic anhydride with hydroxylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as acetic acid, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-hydroxytetrachlorophthalimide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include molecular oxygen, 1,4-diamino-2,3-dichloroanthraquinone, and various metal catalysts. The reactions are typically carried out under aerobic conditions and at elevated temperatures .

Major Products

The major products formed from reactions involving this compound include oxidized aromatic hydrocarbons and substituted phthalimide derivatives .

Scientific Research Applications

N-hydroxytetrachlorophthalimide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxyphthalimide
  • Tetrachlorophthalic anhydride
  • 3,4,5,6-Tetrachlorophthalimide

Uniqueness

N-hydroxytetrachlorophthalimide is unique due to its high oxidation potential and ability to form highly reactive radical species. This makes it an efficient catalyst for oxidation reactions under metal-free and aerobic conditions, distinguishing it from other similar compounds .

Properties

IUPAC Name

4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRBHXSKVVPTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301898
Record name N-hydroxytetrachlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85342-65-0
Record name 85342-65-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-hydroxytetrachlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrachloro-2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Hydroxytetrachlorophthalimide (TCNHPI) in decarboxylative alkynylation reactions?

A1: TCNHPI plays a crucial role as an activating agent for carboxylic acids in decarboxylative alkynylation reactions. [] It reacts with carboxylic acids to form activated TCNHPI esters, which are more susceptible to decarboxylation and subsequent coupling with alkynes in the presence of nickel or iron-based catalysts. This activation strategy enables the efficient formation of terminal and substituted alkynes from readily available carboxylic acid starting materials. []

Q2: Are there any structural studies available for TCNHPI or its derivatives?

A2: While the provided research papers primarily focus on the application of TCNHPI, a related structural study is available. [] The crystal structure of 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione N,N-dimethylformamide solvate, a derivative of TCNHPI, reveals insights into its hydrogen bonding capabilities. This information could be relevant for understanding the interactions of TCNHPI with carboxylic acids during the activation process. []

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